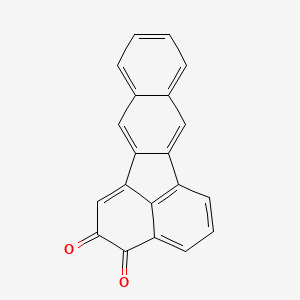

Benzo(k)fluoranthene-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

112575-91-4 |

|---|---|

Molecular Formula |

C20H10O2 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

benzo[k]fluoranthene-4,5-dione |

InChI |

InChI=1S/C20H10O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10H |

InChI Key |

VOEVTZTWLPIXSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=C5C3=CC(=O)C(=O)C5=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity Studies of Benzo K Fluoranthene 2,3 Dione

General Synthetic Routes for Substituted Fluoranthene (B47539) Diones

The synthesis of specific fluoranthene diones, such as benzo[k]fluoranthene-2,3-dione, often involves multi-step processes starting from a pre-formed fluoranthene core or building the dione (B5365651) functionality during the scaffold's construction. While direct oxidation of the parent benzo[k]fluoranthene (B33198) can lead to quinone structures, the precise formation of the 2,3-dione is not a commonly documented one-step procedure.

General strategies for preparing polycyclic aromatic hydrocarbon (PAH) quinones, which include fluoranthene diones, often rely on the oxidation of the parent PAH or its partially hydrogenated precursors. cas.cndiva-portal.org Common oxidizing agents can be employed, though controlling the regioselectivity to obtain a specific dione like the 2,3-isomer on the benzo[k]fluoranthene framework can be challenging.

A more targeted approach involves the synthesis of a ketone precursor which is then converted to the dione. For the isomeric benzo[j]fluoranthene, a similar 2,3-dione has been synthesized from a 1,12c-dihydrobenzo[j]fluoranthen-3(2H)-one intermediate. researchgate.net This ketone was treated to form an α-phenylseleno derivative, which then underwent selenoxide elimination using basic hydrogen peroxide to directly yield benzo[j]fluoranthene-2,3-dione. researchgate.net Such a strategy highlights a potential, albeit complex, pathway for accessing specific dione isomers on a fluoranthene scaffold.

Furthermore, the oxidation of other functional groups can lead to dione formation. For instance, the synthesis of benzo[k]fluoranthene-7,12-dicarbonitrile (B166750) can be achieved, and this compound can be subsequently oxidized to form quinone derivatives. These methods indicate that while direct routes are scarce, multi-step sequences involving oxidation of precursors are a viable strategy for obtaining substituted fluoranthene diones.

Diels-Alder Reactions in Benzo(k)fluoranthene Scaffold Construction

The construction of the fundamental benzo[k]fluoranthene skeleton is frequently accomplished via a [4+2] cycloaddition, specifically the Diels-Alder reaction. acs.orgresearchgate.net A highly effective and widely reported method involves the reaction of substituted 1,3-diarylbenzo[c]furans (acting as the diene) with acenaphthylene (B141429) (acting as the dienophile). researchgate.netconsensus.app

This reaction is typically carried out in a high-boiling solvent like xylenes (B1142099) at reflux temperatures. The initial cycloaddition product is an epoxide, which is often not isolated. Subsequent treatment with an acid, such as p-toluenesulfonic acid (PTSA), mediates the cleavage of the epoxide ring and dehydration, leading to the aromatization of the system and the formation of the final diaryl-substituted benzo[k]fluoranthene product. researchgate.netresearchgate.net This one-pot process allows for the synthesis of a wide variety of symmetrically and asymmetrically substituted benzo[k]fluoranthene derivatives in good to excellent yields. researchgate.net

The versatility of this approach allows for the incorporation of various aryl and heteroaryl substituents onto the benzo[k]fluoranthene core by simply modifying the starting 1,3-diarylbenzo[c]furan. researchgate.net

Table 1: Examples of Benzo[k]fluoranthene Synthesis via Diels-Alder Reaction

| Diene | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Ditolylbenzo[c]furan | Acenaphthylene | Xylenes, reflux, then PTSA | 7,12-Di-p-tolylbenzo[k]fluoranthene | High | researchgate.net |

| 1,3-Bis(4-methoxyphenyl)benzo[c]furan | Acenaphthylene | Xylenes, reflux, then PTSA | 7,12-Bis(4-methoxyphenyl)benzo[k]fluoranthene | 92% | researchgate.net |

| 1-(Thiophen-2-yl)-3-phenylbenzo[c]furan | Acenaphthylene | Xylenes, reflux, then PTSA | 7-Phenyl-12-(thiophen-2-yl)benzo[k]fluoranthene | 85% | researchgate.net |

Note: Yields are as reported in the cited literature; "High" indicates a qualitative description where a specific percentage was not provided in the abstract.

Chemical Functionalization and Derivatization Reactions

Once the benzo[k]fluoranthene scaffold is constructed, it can undergo further chemical modifications to introduce new functional groups or to prepare derivatives for specific applications. These reactions can alter the electronic properties of the molecule or make it suitable for analytical detection. Functionalization can include the introduction of heteroatoms into the aromatic system or the addition of specific reagents to create derivatives with desired characteristics. researchgate.netoup.com

The incorporation of heteroatoms such as nitrogen or sulfur into the benzo[k]fluoranthene framework can significantly influence its properties and applications, particularly in materials science for organic electronics. acs.orgnih.gov

Aza-benzo[k]fluoranthenes (containing nitrogen) can be synthesized using transition-metal-catalyzed reactions. One approach involves a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation. acs.org For example, reacting 1,8-diiodonaphthalene (B175167) with a heteroarylboronic acid, such as 4-pyridylboronic acid, in the presence of a palladium catalyst can yield an azafluoranthene derivative. acs.org

Sulfur-hetero benzo[k]fluoranthenes have also been developed. A synthetic route can start with a Diels-Alder reaction between a cyclopentadienone and a thiophene-containing diyne to form a fluoranthene derivative. acs.org Subsequent bromination, Suzuki coupling, and an iron(III) chloride-mediated oxidative cyclization can then produce the final sulfur-containing oligoarene based on the benzo[k]fluoranthene unit. acs.org

Table 2: Examples of Heteroatom-Containing Benzo[k]fluoranthene Derivatives

| Heteroatom | Synthetic Method | Precursors | Product Class | Reference |

|---|---|---|---|---|

| Nitrogen (N) | Tandem Suzuki-Miyaura/C-H Arylation | 1,8-Diiodonaphthalene, 4-Pyridylboronic acid | Azafluoranthenes | acs.org |

| Nitrogen (N) | Intramolecular Palladium-Catalyzed Cyclization | Not specified | Triazafluoranthenones | nih.gov |

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), quinone derivatives of PAHs like benzo[k]fluoranthene-2,3-dione require derivatization. nih.govgxu.edu.cn This is because the polarity and low volatility of quinones make them unsuitable for direct GC analysis. scispace.com Derivatization converts them into more volatile and thermally stable compounds. scispace.com

The most common derivatization strategy for PAH quinones involves reductive silylation. oup.comnih.gov This is often a one-pot reaction where the quinone is first reduced to a hydroquinone, which is then immediately converted to a silyl (B83357) ether. nih.gov

Commonly selected agents include:

Reducing Agents: Zinc (Zn) powder, dithiothreitol (B142953) (DTT), or sodium borohydride (B1222165) (NaBH₄) are used to reduce the quinone to a hydroquinone. oup.comnih.gov

Silylating Agents: A silylating agent is then added to react with the hydroxyl groups of the hydroquinone. A popular and highly reactive choice is a mixture of silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with trimethylchlorosilane (TMCS) or trimethylsilylimidazole (TMSI). nih.govcranfield.ac.uk The reaction yields stable trimethylsilyl (B98337) (TMS) derivatives that are amenable to GC-MS analysis. nih.gov

Another approach for different analytical techniques like electrospray ionization-mass spectrometry (ESI-MS) involves derivatization to introduce a tag that enhances ionization efficiency. For instance, cysteamine (B1669678) can be used to introduce an amine group into a quinone structure. gxu.edu.cn

Table 3: Derivatization Agents for Analytical Applications of PAH Quinones

| Analyte Class | Derivatization Goal | Reagent(s) | Resulting Derivative | Analytical Technique | Reference |

|---|---|---|---|---|---|

| PAH Quinones | Increase volatility for GC-MS | Zn, DTT, BSA+TMCS+TMSI | Di-TMS ether | GC-MS/MS | nih.gov |

| PAH Quinones | Increase volatility for GC-MS | NaBH₄, BSTFA | TMS ether | GC-MS | oup.com |

| Hydroxylated PAHs | Increase volatility for GC-MS | BSTFA/TMCS | TMS ether | GC-MS | scispace.com |

| Quinones | Enhance ionization for ESI-MS | Cysteamine | Amine-tagged quinone | ESI-MS | gxu.edu.cn |

Spectroscopic Characterization and Advanced Analytical Chemistry Methodologies

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating specific PAH derivatives from complex environmental or biological matrices. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of semi-volatile organic compounds, including PAH quinones. copernicus.orgmdpi.com For the parent compound, Benzo(k)fluoranthene, GC-MS analysis has been demonstrated on non-polar capillary columns like HP-5MS (5% phenylpolysiloxane). copernicus.orgresearchgate.net In a representative analysis of motorcycle exhaust particulate, Benzo(k)fluoranthene was separated with a retention time of 46.97 minutes. researchgate.net The general methodology for analyzing quinones involves derivatization followed by GC-MS analysis. copernicus.org While specific GC applications for Benzo(k)fluoranthene-2,3-dione are not detailed in available literature, the methods used for other PAH quinones are applicable. These methods typically involve an initial oven temperature around 40°C, which is then ramped up to over 300°C to elute the high-molecular-weight compounds. mdpi.comwisdomlib.org

Table 1: GC Parameters for Analysis of Related PAHs and Quinones

| Parameter | Value | Source |

| Column Type | HP-5MS (30m, 0.25mm ID, 0.25µm film) | copernicus.orgresearchgate.net |

| Carrier Gas | Helium | mdpi.com |

| Initial Temp. | 40°C | mdpi.com |

| Final Temp. | >300°C | mdpi.com |

| Detector | Mass Spectrometer (MS) | copernicus.orgmdpi.com |

High-performance liquid chromatography (HPLC) is a preferred method for analyzing less volatile and thermally labile PAH metabolites, including quinones and dihydrodiols. sciex.comnih.gov For the parent PAH, Benzo(k)fluoranthene, reversed-phase HPLC using a C18 column is common, often paired with fluorescence or UV detectors. nih.govnih.govcdc.gov One method utilized an isocratic elution with 77% methanol (B129727) in water on a Crestpak C18S column, where Benzo(k)fluoranthene had a retention time of approximately 91 minutes. nih.gov Another study used a gradient of water and acetonitrile (B52724) for separation. sciex.com The analysis of Benzo(k)fluoranthene metabolites, which would include the dione (B5365651), has been performed using HPLC, demonstrating the technique's suitability for separating these polar derivatives from the parent compound. nih.gov

Table 2: HPLC Parameters for Analysis of Benzo(k)fluoranthene and its Derivatives

| Parameter | Details | Source |

| System | Reversed-Phase HPLC | edpsciences.org |

| Column | C18 (e.g., Crestpak C18S, Inertsil ODS-P HP) | sciex.comnih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water | sciex.comnih.gov |

| Detection | Fluorescence, UV-Vis, MS/MS | sciex.comnih.gov |

Spectrometric Detection and Identification Methods

Following chromatographic separation, spectrometric techniques provide the necessary data for the definitive identification and quantification of the target analyte.

Mass spectrometry is indispensable for the structural elucidation of PAH derivatives. The parent Benzo(k)fluoranthene has a molecular weight of 252.31 g/mol (C₂₀H₁₂) nist.govnist.gov, and its electron ionization (EI) mass spectrum is well-documented in databases like the NIST WebBook. nist.gov this compound has a molecular formula of C₂₀H₁₀O₂ and a molecular weight of approximately 282.3 g/mol . nih.gov In a study on the biotransformation of Benzo(k)fluoranthene, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) was used to identify metabolites. Although not specifically identifying the 2,3-dione, the study detailed the fragmentation patterns of related structures, such as the loss of CO₂ (44 Da) and CO (28 Da) from deprotonated molecules, which are diagnostic for carboxylated and carbonyl-containing compounds. nih.gov

Fluorescence spectroscopy is an exceptionally sensitive technique for the detection of PAHs, which typically exhibit strong native fluorescence. edpsciences.org The parent compound, Benzo(k)fluoranthene, is often analyzed using HPLC with a fluorescence detector (HPLC-FLD). nih.govcdc.gov Optimized excitation and emission wavelengths are crucial for achieving low detection limits, which can be in the picogram range. nih.govakjournals.com For Benzo(k)fluoranthene, detection limits as low as 6.8 ng/L have been reported using synchronous fluorescence spectroscopy. edpsciences.org However, the introduction of the dione functionality to the aromatic system significantly alters the electronic structure, and it is expected that this compound would have different, likely weaker, fluorescence properties compared to its parent PAH. Specific fluorescence data for this compound is not presently available in the reviewed literature.

Table 3: Fluorescence Detection Data for the Parent PAH, Benzo(k)fluoranthene

| Technique | Detection Limit | Source |

| HPLC-FLD | 10-50 pg | nih.govcdc.gov |

| Synchronous Fluorescence | 6.8 ng/L | edpsciences.org |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize PAHs and their derivatives. The UV spectrum of the parent Benzo(k)fluoranthene in alcohol shows characteristic maximum absorption (λmax) peaks at 240 nm, 308 nm, and 400 nm. nih.gov More detailed analysis in dimethyl sulfoxide (B87167) (DMSO) identified absorption maxima at 297 nm, 308 nm, 381 nm, and 403 nm. ias.ac.in The addition of the quinone structure in this compound is expected to cause a shift in these absorption bands. While specific UV-Vis spectra for this compound are not published, studies on other PAH-diones and related heterocyclic diones show that the core spectroscopic properties are retained with shifts and changes in band intensity depending on the substitution. beilstein-journals.org

Table 4: UV-Vis Absorption Maxima (λmax) for Benzo(k)fluoranthene

| Solvent | λmax (nm) | Source |

| Alcohol | 240, 308, 400 | nih.gov |

| DMSO | 297, 308, 381, 403 | ias.ac.in |

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive technique for the detection of polycyclic aromatic hydrocarbons (PAHs). While specific spectrofluorimetric data for this compound is not extensively detailed in the reviewed literature, the properties of the parent compound, Benzo(k)fluoranthene, provide valuable insights. The fluorescence emission behavior of Benzo(k)fluoranthene is influenced by solvent polarity. optica.org In butyl acetate, for instance, emission bands are observed at 405, 430, and 458 nm. scispace.com The excitation wavelength for Benzo(k)fluoranthene is noted to be 306 nm. scispace.com

Theoretical studies using time-dependent density functional theory (TD-DFT) in a chloroform (B151607) medium have calculated the emission maximum (λmax) for Benzo(k)fluoranthene to be at 435 nm. researchgate.net It is also noted that the emission spectra of Benzo(k)fluoranthene and its derivatives are generally blue-shifted by approximately 20–50 nm compared to fluoranthene (B47539) and its derivatives. researchgate.net The selection of appropriate excitation and emission slit widths is crucial for accurate measurements, with typical settings being 15 nm for excitation and 3 nm for emission. scispace.comoptica.org

Table 1: Spectrofluorimetric Data for Benzo(k)fluoranthene

| Parameter | Wavelength/Value | Solvent/Medium | Source |

|---|---|---|---|

| Excitation Wavelength | 306 nm | General | scispace.com |

| Emission Bands | 405, 430, 458 nm | Butyl Acetate | scispace.com |

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex environmental and biological samples necessitates robust and efficient sample preparation and extraction methodologies. epa.govnorlab.com These techniques are designed to isolate the target analytes from interfering matrix components. epa.gov

Ultrasonic-Assisted Liquid Extraction and Traditional Soxhlet Extraction

Ultrasonic-assisted extraction (UAE) and Soxhlet extraction are common methods for extracting PAHs from solid samples like soil and atmospheric particles. nih.govscience.govresearchgate.net Soxhlet extraction, while effective, is often time-consuming and requires large volumes of solvent. nih.gov Innovations have led to the development of low-volume Soxhlet apparatuses that reduce both extraction time and solvent consumption. nih.gov

Ultrasonic-assisted extraction offers a more rapid alternative. science.govnih.gov The optimization of UAE involves studying variables such as solvent composition and sonication time. researchgate.net For instance, studies have found that solvent systems like 1:1 cyclohexane:acetone (B3395972) or 1:1 hexane:acetone with sonication times of 30 to 60 minutes yield optimal results for PAH extraction from soil. researchgate.net Compared to Soxhlet extraction, UAE can significantly increase extraction efficiency for certain compounds. science.gov

Solid Phase Extraction (SPE) and Pressured Solvent Extraction (ASE)

Solid Phase Extraction (SPE) is a widely used cleanup and pre-concentration technique that offers several advantages over liquid-liquid extraction, including reduced solvent use, avoidance of emulsions, and high customizability through sorbent selection. norlab.comresearchgate.net For PAH analysis, common sorbents include C18, DVB (divinylbenzene), and Oasis HLB. norlab.comdiva-portal.org The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the target analytes with a suitable solvent, such as acetonitrile or n-hexane/dichloromethane (B109758). diva-portal.orgmdpi.com

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods. nih.govthermofisher.comlcms.cz ASE is an established EPA method (3545A) for extracting PAHs from solid wastes. thermofisher.comkemolab.hr The technique enhances the extraction kinetics, allowing for efficiencies comparable to or greater than Soxhlet extraction in a fraction of the time. lcms.czanaliticaweb.com.br A typical ASE method for PAHs from soil or sediment might use a mixture of dichloromethane and acetone at a high temperature (e.g., 100°C) and pressure (e.g., 1500 psi). nih.govthermofisher.com

Table 2: Comparison of SPE Sorbent Performance for Benzo(k)fluoranthene Recovery

| SPE Sorbent | Average Recovery (%) | Standard Deviation | Source |

|---|---|---|---|

| Atlantic C18 HC | 92.2% | 3.32 | norlab.com |

| Atlantic DVB | 101.0% | 5.29 | norlab.com |

| Atlantic HLB-M | 98.4% | 3.29 | norlab.com |

Cloud-Point Extraction (CPE) with Surfactant Derivatization

Cloud-Point Extraction (CPE) is a green analytical chemistry technique that uses the phase-separation property of non-ionic surfactants in aqueous solutions to extract and preconcentrate analytes. nih.govumt.edu.my When a solution containing a non-ionic surfactant (e.g., Triton X-114) is heated above its cloud-point temperature, it separates into a small, surfactant-rich phase (the coacervate) and a bulk aqueous phase. nih.govresearchgate.net Hydrophobic compounds like PAHs are partitioned into the coacervate, achieving high preconcentration factors. researchgate.net

Key parameters that influence CPE efficiency include surfactant concentration, temperature, time, and pH. umt.edu.myscielo.br For the analysis of PAHs by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often necessary after extraction. scielo.br For example, after the CPE procedure, the surfactant-rich phase can be treated with a derivatizing agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to make the analytes more volatile and suitable for GC analysis. scielo.br Studies have shown that this method can achieve low detection limits (0.02-0.05 µg L⁻¹) and good analyte recoveries (70-98%) for the 16 priority PAHs. scielo.br

Techniques for Isomeric Differentiation

The differentiation of PAH isomers, such as Benzo(k)fluoranthene from Benzo(b)fluoranthene and Benzo(j)fluoranthene, is a significant analytical challenge because they often have identical molecular weights and similar mass spectra. researchgate.net Therefore, chromatographic separation prior to detection is essential.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool, but the key to separating these isomers lies in the choice of the GC column. nih.govresearchgate.net Standard columns may not provide adequate resolution. researchgate.net Specialized columns, such as a VF-17ms, have demonstrated good separation of benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene (B33198). nih.govtandfonline.com Similarly, PAH-Select columns can resolve these isomers by having benzo[j]fluoranthene elute after the other two, preventing co-elution issues. researchgate.net

High-performance liquid chromatography (HPLC) is also highly effective for isomer separation. cdc.gov HPLC equipped with a fluorescence detector can selectively measure various PAHs, including Benzo(k)fluoranthene, with detection limits in the picogram range. cdc.gov The separation of critical isomers can be achieved using columns like Inertsil ODS-P and multi-step solvent gradients. sciex.com Furthermore, reactive desorption electrospray ionization mass spectrometry using silver nitrate (B79036) has been explored to distinguish isomers like benzo[a]pyrene (B130552) and benzo[k]fluoranthene based on the differential formation of silver-PAH complexes. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Benzo(k)fluoranthene-2,3-quinone |

| Benzo(k)fluoranthene | BkF |

| Benzo(b)fluoranthene | - |

| Benzo(j)fluoranthene | - |

| Benzo[a]pyrene | BaP |

| Fluoranthene | - |

| Butyl Acetate | - |

| Chloroform | - |

| Cyclohexane | - |

| Acetone | - |

| Hexane | - |

| Dichloromethane | DCM |

| Acetonitrile | - |

| Triton X-114 | - |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

Theoretical and Computational Investigations of Benzo K Fluoranthene 2,3 Dione and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the structural and electronic properties of PAHs and their derivatives. nih.govnih.gov These methods are employed to determine optimized molecular geometries, energies, and various spectroscopic properties. For the parent compound, BkF, and its analogues, DFT calculations have been successfully used to predict molecular structures and energetics. nmas.org

A variety of functionals and basis sets are utilized depending on the specific properties being investigated. The B3LYP functional combined with the 6-31G(d) basis set is a common choice for geometry optimizations and thermal corrections for PAHs. nih.gov Studies on the optical properties of BkF have compared the performance of different functionals, including the hybrid B3LYP and the meta-hybrid M06HF and M062X, noting that B3LYP often shows good agreement with experimental absorption and emission spectra. nih.gov Time-dependent DFT (TD-DFT) is the standard method for calculating excited-state properties and modeling absorption spectra. nih.govsci-hub.se These established computational approaches for BkF are directly applicable to the study of Benzo(k)fluoranthene-2,3-dione to understand how the introduction of the dione (B5365651) functionality alters its geometric and energetic characteristics.

Table 1: Computational Methods Applied to Benzo(k)fluoranthene and Related PAHs

| Method | Functional/Level of Theory | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP, M06-2X | 6-31G(d) | Geometry Optimization, Thermal Corrections | nih.gov |

| TD-DFT | B3LYP | Not specified | Calculation of Absorption/Emission Spectra | nih.gov |

| DFT | BP86 | 6-31+G(d,p) | Modeling Absorption Properties | sci-hub.se |

| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, HOMO-LUMO Gap Calculation | nmas.org |

Electronic Structure Analysis and Molecular Orbital Studies

The analysis of a molecule's electronic structure is critical for predicting its reactivity. Computational methods are used to examine the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as their energies and spatial distributions are key indicators of chemical behavior. For PAHs, a smaller HOMO-LUMO energy gap generally implies higher reactivity. nmas.org

Several theoretical approaches have been used to predict the most probable sites for chemical reactions on the parent BkF molecule. nih.govacs.org These include:

Average Local Ionization Energy (ALIE): This method identifies the site requiring the least energy to remove an electron, which corresponds to the most reactive site for electrophilic or radical attack. nih.gov

Fukui Function (FF) and Condensed Fukui Function (CFF): These functions describe the change in electron density at a specific point when the total number of electrons in the system changes, indicating sites susceptible to electrophilic, nucleophilic, or radical attack. acs.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and orbital interactions within the molecule. nih.gov

For Benzo(k)fluoranthene, both ALIE and HOMO-based methods predict that the C7 position is the most reactive site for radical attack, which is consistent with the experimental identification of 7-nitrobenzo[k]fluoranthene as a major product of atmospheric reactions. acs.org The selectivity order for BkF is predicted to be C7 > C3 > C8. acs.org Such electronic structure analyses for this compound would be essential to understand how the oxygen functionalities modify the electron distribution and reactivity of the aromatic system.

Table 2: Calculated Electronic Properties and Predicted Reactivity for Benzo(k)fluoranthene (BkF)

| Property | Computational Method | Finding | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-31G(d,p)) | 3.39 eV | nmas.org |

| Most Reactive Site (Radical Attack) | Fukui Function (FF) & HOMO | C7 | acs.org |

| Reactivity Selectivity Order | Fukui Function (FF) & HOMO | C7 > C3 > C8 | acs.org |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for mapping the intricate reaction pathways of PAHs, including their degradation and transformation in biological and environmental systems. These models can elucidate multi-step mechanisms, identify intermediates, and characterize the energy barriers that govern reaction rates.

The biodegradation of PAHs is a critical process for their removal from the environment. Computational modeling, in conjunction with experimental analysis, helps to propose and validate these degradation pathways. For fluoranthene (B47539), the parent compound of the BkF family, bacterial degradation is known to be initiated by dioxygenase enzymes attacking the aromatic rings. nih.govoup.com The major routes involve dioxygenation at the C-1,2, C-2,3, and C-7,8 positions, leading to different sets of metabolites. nih.govoup.com The C-2,3 dioxygenation pathway, in particular, proceeds through intermediates like fluoranthene cis-2,3-dihydrodiol. nih.govoup.com

While specific degradation pathways for Benzo(k)fluoranthene are less defined, the synthesis of potential metabolites provides crucial clues. Notably, this compound has been used as a starting material in the laboratory synthesis of 2,3-dihydro-2,3-dihydroxybenzo[k]fluoranthene. researchgate.net This suggests that the 2,3-dione is a plausible and important intermediate in the metabolic or degradation pathway of Benzo(k)fluoranthene, likely arising from the oxidation of a dihydrodiol precursor. researchgate.net

Computational models are also used to predict the atmospheric degradation pathways of PAHs initiated by radicals such as hydroxyl (•OH) and nitrate (B79036) (•NO₃). acs.org These models calculate the likelihood of radical addition at various sites on the PAH skeleton, leading to the formation of nitro-PAHs and oxy-PAHs. acs.orgnih.gov

A complete understanding of a reaction mechanism requires the characterization of its transition states (TS). A transition state represents the highest energy point along the lowest energy path between a reactant and a product. Locating and characterizing these structures computationally is essential for determining the activation energy (energy barrier) of a reaction step, which in turn governs its rate.

Transition state theory is a standard computational approach used to investigate the reaction mechanisms of PAHs. researchgate.net For a proposed degradation pathway, such as the oxidation of Benzo(k)fluoranthene, computational chemists would model each elementary step: for example, the initial addition of an oxidant, the formation of an epoxide or dihydrodiol, and subsequent ring-opening reactions. researchgate.net By calculating the geometries and energies of the reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. researchgate.net Although specific studies characterizing the transition states in the formation or degradation of this compound are not prominent in the literature, this would be the definitive method to computationally verify its role as an intermediate and to calculate the rate constants for the reactions in which it participates. researchgate.net

Biochemical Interactions and Metabolic Pathways

Enzymatic Metabolism of Benzo(k)fluoranthene and its Diones

The metabolic fate of Benzo(k)fluoranthene (B[k]F) in biological systems is intricately linked to enzymatic processes that transform it into various metabolites, including diones.

Cytochrome P450 Enzyme System Involvement (e.g., CYP1A1, CYP1B1)

The initial oxidation of polycyclic aromatic hydrocarbons (PAHs) like Benzo(k)fluoranthene is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, particularly those in the CYP1 gene family. nih.gov The expression of CYP1A1 and CYP1B1 is regulated by the Aryl hydrocarbon receptor (AhR). nih.gov PAHs can induce their own metabolism by binding to and activating this receptor, which in turn increases the production of these enzymes. nih.gov

In human breast cancer cells (T-47D), exposure to Benzo(k)fluoranthene has been shown to induce CYP1A1 and CYP1B1 activity. nih.gov Studies using cDNA-expressed human CYP1A1 and CYP1B1 have demonstrated that both enzymes efficiently catalyze the metabolism of B[k]F. nih.gov This enzymatic action is a critical first step in the biotransformation of the parent compound into various oxidized products. nih.gov The interactions are complex, as PAHs can act as inducers, substrates, and even inhibitors of these same enzymes. nih.gov

Formation of Oxidized Metabolites (e.g., Hydroxy-PAHs, Dihydrodiols, Quinones)

The enzymatic action of Cytochrome P450 on Benzo(k)fluoranthene leads to the formation of several oxidized metabolites. In vitro metabolism of B[k]F using rat liver S-9 systems has identified the major metabolites as 8,9-dihydro-8,9-dihydroxyB[k]F, the 2,3-quinone of B[k]F, and 3-, 8-, and 9-hydroxyB[k]F. nih.gov

Specifically, both human CYP1A1 and CYP1B1 enzymes have been shown to catalyze the formation of 3-hydroxybenzo(k)fluoranthene (3-OHBKF), 8-hydroxybenzo(k)fluoranthene (8-OHBKF), and 9-hydroxybenzo(k)fluoranthene (9-OHBKF). nih.gov These hydroxylated metabolites can persist in cell cultures and are often found in conjugated forms. nih.gov It is noteworthy that metabolites formed by oxidation at the C-2/C-3 region of B[k]F have demonstrated potencies for inducing CYP1 enzymes that exceed that of the parent compound, suggesting a feedback loop that can prolong enzyme induction. nih.gov The formation of quinones, such as the 2,3-dione, represents a key metabolic pathway for B[k]F. nih.gov

Table 1: Major Metabolites of Benzo(k)fluoranthene Formed by Rat Liver S-9 In Vitro

| Metabolite Class | Specific Compound |

|---|---|

| Dihydrodiol | 8,9-dihydro-8,9-dihydroxybenzo(k)fluoranthene |

| Quinone | Benzo(k)fluoranthene-2,3-dione |

| Hydroxy-PAH | 3-hydroxybenzo(k)fluoranthene |

| Hydroxy-PAH | 8-hydroxybenzo(k)fluoranthene |

| Hydroxy-PAH | 9-hydroxybenzo(k)fluoranthene |

Data sourced from LaVoie et al. (1985). nih.gov

Influence of Fluoranthene (B47539) Quinones on Microbial PAH Biotransformation

Fluoranthene quinones, which can be produced through the bacterial transformation of fluoranthene, have been found to significantly impact the microbial degradation of other PAHs. acs.orgnih.gov

Inhibition of Phenanthrene (B1679779) and Other PAH Mineralization

Research has shown that Fluoranthene-2,3-dione (B1210747) (F23Q), a novel metabolite from the bacterial transformation of fluoranthene, can act as a potent inhibitor of PAH mineralization by certain soil bacteria. acs.orgnih.gov In one study, F23Q strongly inhibited the removal of phenanthrene by the bacterial strain Sphingomonas yanoikuyae R1. acs.orgnih.gov

The inhibitory effects are not limited to phenanthrene. At a concentration of 6.8 μM, F23Q also substantially inhibited the mineralization of benz[a]anthracene, benzo[a]pyrene (B130552) (BaP), and chrysene (B1668918) by the same R1 strain. acs.orgnih.gov Furthermore, it inhibited BaP mineralization by Pseudomonas saccharophila P15, with inhibitory effects still evident at a concentration as low as 0.68 μM. acs.orgnih.gov This suggests that the accumulation of such quinones in PAH-contaminated environments could hinder the natural attenuation of other, often more carcinogenic, PAHs. acs.orgnih.gov The mechanism of inhibition may involve cytotoxicity in some strains, while other mechanisms are likely at play in others. acs.orgnih.gov This phenomenon corresponds with observations that photoproducts of phenanthrene, such as 9,10-phenanthrene-quinone, also inhibit the biodegradation of naphthalene. researchgate.net

Table 2: Effect of Fluoranthene-2,3-dione (F23Q) on PAH Mineralization

| Bacterial Strain | Target PAH | F23Q Concentration | Outcome |

|---|---|---|---|

| Sphingomonas yanoikuyae R1 | Phenanthrene | Not specified | Strong inhibition |

| Sphingomonas yanoikuyae R1 | Benz[a]anthracene | 6.8 μM | Substantial inhibition |

| Sphingomonas yanoikuyae R1 | Benzo[a]pyrene | 6.8 μM | Substantial inhibition |

| Sphingomonas yanoikuyae R1 | Chrysene | 6.8 μM | Substantial inhibition |

| Pseudomonas saccharophila P15 | Benzo[a]pyrene | 6.8 μM | Substantial inhibition |

| Pseudomonas saccharophila P15 | Benzo[a]pyrene | 0.68 μM | Evident inhibition |

Photochemical Activation within Biological Contexts

The biological activity of PAHs can be significantly altered by photochemical processes, leading to the formation of more reactive and often more toxic compounds.

Photoinduced Transformations of Polycyclic Aromatic Hydrocarbons

Upon irradiation with light, particularly UV radiation from sunlight, PAHs can absorb energy and reach photo-excited states. tandfonline.com This activation can lead to a series of reactions that form oxygenated PAHs, including PAH quinones. tandfonline.com These photo-induced transformations can occur in various environmental matrices and have significant biological implications. nih.gov

Research on Environmental Remediation Strategies

Bioremediation Approaches for High Molecular Weight Polycyclic Aromatic Hydrocarbons

The bioremediation of HMW PAHs is challenging primarily due to their low bioavailability, which limits their accessibility to microorganisms. jbiochemtech.comup.ac.za The complex and stable structure of compounds like Benzo(k)fluoranthene requires specific enzymatic machinery for degradation. openbiotechnologyjournal.com Research has demonstrated that various microorganisms, including bacteria, fungi, and algae, possess the ability to metabolize these complex pollutants, converting them into less harmful substances. openbiotechnologyjournal.comresearchgate.netsphinxsai.com However, the degradation of HMW PAHs is often slower compared to their low molecular weight counterparts. amazonaws.com

The use of microbial consortia, which are communities of different microbial species, has been shown to be more effective for degrading complex pollutants like HMW PAHs than the use of single, isolated microbial strains. amazonaws.comresearchgate.netsphinxsai.com The synergistic interactions between different species in a consortium can lead to more complete and rapid degradation pathways.

A study investigating the degradation of Benzo(k)fluoranthene (BkF) and Benzo(a)pyrene (BaP) utilized a consortium of fungal and bacterial cultures. amazonaws.com This mixed-culture approach demonstrated significantly enhanced degradation capabilities. Within a seven-day period, the consortium successfully degraded 69% of the initial 30 mg/L concentration of Benzo(k)fluoranthene. amazonaws.com The maximum degradation for BkF was observed at a pH of 6.5. amazonaws.com

Table 1: Degradation of HMW PAHs by Microbial Consortium H6 This table details the degradation rates of specific high molecular weight (HMW) polycyclic aromatic hydrocarbons (PAHs) achieved by the microbial consortium H6 (Q3:ZL7:MI = 1:2:2) over an 8-day period. Data sourced from a study on enhanced bioremediation strategies. mdpi.com

| Compound | Degradation Rate (%) | Improvement over Single Strain (%) |

| Pyrene (B120774) (PYR) | 61% | 15–32% |

| Benzo[b]fluoranthene (BbF) | 56% | 30–42% |

| Benzo[a]pyrene (B130552) (BaP) | 49% (by consortium H1) | 16–29% |

Studies have also explored consortia of aerobic heterotrophic bacteria and cyanobacteria for the degradation of Benzo(k)fluoranthene in aquatic environments, further highlighting the versatility and effectiveness of mixed microbial communities in PAH remediation. researchgate.netwalshmedicalmedia.com

A significant barrier to the bioremediation of HMW PAHs is their hydrophobic nature, which limits their solubility in water and thus their availability to microbial cells. jbiochemtech.comup.ac.zamdpi.com Biosurfactants, surface-active molecules produced by microorganisms, play a critical role in overcoming this limitation. jbiochemtech.comjbiochemtech.com These amphiphilic compounds possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, allowing them to reduce surface and interfacial tension. jbiochemtech.com This action increases the apparent solubility and bioavailability of hydrophobic compounds like PAHs, facilitating their uptake and degradation by microbes. jbiochemtech.commdpi.com

The microbial consortium that effectively degraded 69% of Benzo(k)fluoranthene also exhibited significant biosurfactant production. amazonaws.com It achieved a maximum emulsification activity of 61% when PAHs were the sole carbon source, indicating a direct link between the production of these emulsifying agents and the degradation of the pollutant. amazonaws.com

Research has shown that biosurfactants can be more effective and are a compelling alternative to synthetic surfactants for environmental applications. jbiochemtech.commdpi.com For instance, the biosurfactant rhamnolipid has been shown to achieve a higher biodegradation rate for PAHs in soil (95%) compared to chemical surfactants like Tween 80 (92%). mdpi.com In another study, a strain of Pseudomonas mosselii that produces rhamnolipids was used to enhance PAH degradation. The addition of the purified biosurfactant significantly improved the degradation of HMW PAHs by a degrading bacterial strain, P. citronellolis. mdpi.com

Table 2: Effect of Biosurfactant Concentration on HMW PAH Degradation This table illustrates the impact of adding different concentrations of a biosurfactant (produced by P. mosselii MP-6) on the degradation efficiency of high molecular weight (HMW) polycyclic aromatic hydrocarbons (PAHs) by the degrading bacterium P. citronellolis MP-7. The concentration is expressed as a multiple of the Critical Micelle Concentration (CMC). Data is sourced from a study on enhanced solubilization and biodegradation of HMW-PAHs. mdpi.com

| Biosurfactant Concentration | Degradation Efficiency of HMW PAHs |

| 0 CMC (Control) | Baseline Degradation |

| 1 CMC | Increased Degradation |

| 2 CMC | Further Increased Degradation |

| 5 CMC | Highest Degradation Efficiency |

Beyond increasing solubility, biosurfactants can also alter the hydrophobicity of the microbial cell surface, which promotes better adhesion to the hydrophobic PAH molecules and enhances direct contact and subsequent degradation. jbiochemtech.com

Potential Applications in Advanced Materials Science

Development of Organic Semiconducting Materials

The benzo[k]fluoranthene (B33198) framework is a subject of significant interest in the field of organic electronics. rsc.org Derivatives of benzo[k]fluoranthene have been explored for their potential as organic semiconductors. semanticscholar.org For instance, the introduction of sulfur-containing heteroaromatic rings to the benzo[k]fluoranthene structure has led to the creation of air-stable oligoarenes used in thin-film organic field-effect transistors (OFETs). acs.org These materials exhibit favorable charge transport characteristics, which can be tuned by modifying the substituents on the benzo[k]fluoranthene skeleton. acs.org

Furthermore, the development of donor-acceptor (D-A) conjugated polymers incorporating a diazabenzo[k]fluoranthene derivative has shown promise for applications in organic solar cells. researchgate.net The electron-deficient nature of such building blocks is crucial for creating materials with wide optical bandgaps and deep highest occupied molecular orbital (HOMO) levels, which are desirable for efficient photovoltaic devices. researchgate.net While research has often focused on broader derivatives, the dione (B5365651) functionality in Benzo(k)fluoranthene-2,3-dione introduces electron-withdrawing properties that could be exploited to tailor the electronic characteristics of new semiconducting materials. The presence of the dione groups can influence molecular packing in the solid state, which in turn affects charge mobility. researchgate.net

Precursors in Specialized Chemical Synthesis

Benzo(k)fluoranthene and its derivatives are often synthesized through complex multi-step procedures, indicating their value as target molecules in organic synthesis. epa.gov The Diels-Alder reaction is a common strategy employed to construct the core benzo[k]fluoranthene structure. researchgate.net This involves the reaction of a substituted benzo[c]furan with acenaphthylene (B141429), followed by dehydration. researchgate.net

This compound itself can serve as a valuable precursor for creating more complex and functionally diverse molecules. For example, a related compound, benzo[j]fluoranthene-2,3-dione, has been synthesized from a ketone precursor via selenoxide elimination. researchgate.net This suggests that diones of this type can be key intermediates. The ketone groups of this compound offer reactive sites for further chemical modifications, allowing for the introduction of various functional groups to fine-tune the properties of the final product for specific applications in materials science or medicinal chemistry. The synthesis of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene has been achieved through a reaction involving 1,3-bis(4-bromophenyl)-2H-cyclopenta[l]phenanthren-2-one and acenaphthylene-1,2-dione, highlighting the utility of dione structures in building larger, more complex benzo[k]fluoranthene systems. nih.gov

Reagents in Biochemical Research

The parent compound, benzo(k)fluoranthene, is recognized as a polycyclic aromatic hydrocarbon (PAH) and is utilized in toxicological research to investigate the effects of exposure to such substances. lookchem.com The metabolic fate of PAHs is a critical area of study, as their biotransformation can lead to the formation of reactive intermediates that can interact with cellular macromolecules like DNA.

Research on the metabolism of benzo[k]fluoranthene has identified several metabolites, including the 2,3-quinone of B[k]F. nih.gov This indicates that this compound is a relevant compound in the study of the biological activities of its parent PAH. In vitro studies using rat liver S-9 metabolism systems have confirmed the formation of this dione. nih.gov The mutagenic activity of the 2,3-quinone of B[k]F has been evaluated and found to be weakly active in Salmonella typhimurium TA100. nih.gov

Furthermore, studies on the induction of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics, have implicated metabolites of benzo(k)fluoranthene. Research has shown that metabolites formed by oxidation at the C-2/C-3 region of benzo(k)fluoranthene can be potent inducers of CYP1A1 and CYP1B1 in human breast cancer cells. nih.gov Specifically, benzo[k]fluoranthene-trans-2,3-dihydrodiol, a metabolic precursor to the dione, was found to be a more potent inducer of enzymatic activity than the parent compound. nih.gov This highlights the importance of this compound and its related metabolites in understanding the mechanisms of toxicity and carcinogenicity of benzo(k)fluoranthene. lookchem.comwikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying Benzo(k)fluoranthene-2,3-dione in environmental samples?

- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used, employing columns such as DB-5 or HP-5 with helium or nitrogen as carrier gases. Temperature gradients (e.g., 50°C to 300°C at 10°C/min) optimize separation . Calibration requires standardized solutions (e.g., 10–100 mg/L in cyclohexane or acetonitrile) prepared under controlled conditions to ensure precision .

- Key Considerations : Matrix effects in environmental samples (e.g., soil, water) necessitate internal standards like deuterated analogs (e.g., Benzo[k]fluoranthene-d12) to correct for recovery losses .

Q. How should researchers prepare and validate standard solutions of this compound for laboratory use?

- Protocol : Dissolve the compound in solvents such as cyclohexane, acetonitrile, or methanol, with concentrations typically ranging from 10 mg/L to 1000 µg/mL. Store solutions at 0–6°C to prevent degradation .

- Validation : Confirm purity and stability using UV-Vis spectroscopy (absorbance maxima in the 250–300 nm range) and GC-MS retention time matching against reference libraries .

Q. What spectroscopic and chromatographic data are critical for structural confirmation of this compound?

- Essential Data :

- Mass Spectrometry : Base peak at m/z 252 (molecular ion, C20H12O2), with fragmentation patterns indicating diketone formation .

- IR Spectroscopy : Characteristic carbonyl stretches (~1700 cm<sup>-1</sup>) .

- GC Retention Indices : Compare with databases (e.g., NIST) using SE-52 or OV-101 columns for reproducibility .

Advanced Research Questions

Q. What metabolic pathways lead to the formation of this compound, and how do these influence its carcinogenicity?

- Pathways : Hepatic cytochrome P450 enzymes oxidize Benzo(k)fluoranthene to form the 2,3-dione via epoxidation and subsequent diol-epoxide intermediates. This metabolite binds DNA, forming adducts that disrupt replication and repair .

- Carcinogenicity : In vivo studies in mice show that 2,3-dione adducts correlate with tumorigenesis in skin and liver models. The compound’s mutagenicity is confirmed in bacterial assays (e.g., TA100 strain) with metabolic activation .

Q. How do structural analogs of this compound differ in their environmental persistence and toxicity profiles?

- Comparative Analysis : Analogs like Benzo[b]fluoranthene and Benzo[j]fluoranthene exhibit varying log Kow values (3.9–5.1), influencing bioavailability. The 2,3-dione’s higher polarity increases solubility in aquatic systems, enhancing ecological exposure risks .

- Toxicity : Unlike parent PAHs, the diketone form shows direct DNA-binding capacity without requiring metabolic activation, as demonstrated in human B-lymphoblastoid cells expressing CYP1A1 .

Q. What challenges arise in quantifying trace levels of this compound in complex matrices, and how can they be mitigated?

- Challenges : Co-elution with structurally similar PAHs (e.g., fluoranthene derivatives) and matrix interferences (e.g., humic acids in soil).

- Solutions : Use tandem MS (MS/MS) for selective ion monitoring or employ high-resolution mass spectrometry (HRMS) to resolve isobaric interferences. Solid-phase extraction (SPE) with C18 cartridges improves pre-concentration .

Q. How do environmental factors (e.g., pH, UV exposure) affect the stability and transformation of this compound?

- Stability Studies : The compound degrades under UV light via photooxidation, producing hydroxylated derivatives. Acidic conditions (pH < 4) accelerate hydrolysis, while neutral to alkaline environments favor persistence .

- Field Data : Monitoring in Superfund sites (e.g., 35th Avenue Site) shows detectable levels in soil (0.1–22 µg/kg) despite moderate degradation rates, highlighting its environmental recalcitrance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.